N'-hydroxynonanimidamide
Description
N'-Hydroxynonanimidamide (C₉H₁₉N₂O) is an amidoxime derivative characterized by a nine-carbon aliphatic chain and a hydroxylamine moiety. It is synthesized via the reaction of nonanenitrile with hydroxylamine hydrochloride in isopropyl alcohol (iPrOH) under basic conditions (NaHCO₃), yielding a white solid with a melting point of 79–81°C and a moderate synthesis yield of 59% . Key spectral data include:
- ¹H-NMR: δ 4.52 (br. s, 2H), 0.87 (t, J = 6.7 Hz, 3H)
- ¹³C-NMR: δ 154.2 (C=N-OH), 31.8–14.1 (aliphatic chain) .
The compound serves as a precursor for antiparasitic oxadiazoles, such as 3-octyl-1,2,4-oxadiazoles, synthesized via microwave-assisted coupling with active esters .
Properties
CAS No. |
103499-15-6 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N'-hydroxynonanimidamide |
InChI |
InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-9(10)11-12/h12H,2-8H2,1H3,(H2,10,11) |
InChI Key |
BFNMHBKYKMIUEQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=NO)N |
Isomeric SMILES |
CCCCCCCC/C(=N\O)/N |
Canonical SMILES |
CCCCCCCCC(=NO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Chain Length and Lipophilicity: this compound’s nonyl chain confers higher hydrophobicity compared to aromatic analogs (e.g., phenyl or pyrazine derivatives), influencing solubility and biodistribution .
- Electronic Effects : Aromatic substituents (e.g., pyrazine in ) introduce π-π stacking and hydrogen-bonding capabilities, enhancing binding to biological targets.
Research Findings and Data Tables
Key Spectral Data for Selected Compounds
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